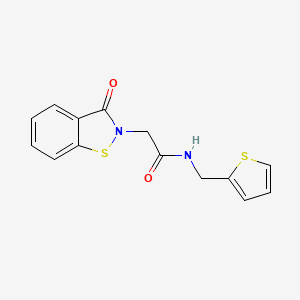methanone](/img/structure/B4893244.png)
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone, also known as AFM13, is a small molecule drug candidate that is currently being investigated for its potential use in cancer treatment. AFM13 is a bispecific antibody that targets CD30, a protein that is overexpressed on the surface of certain cancer cells, and CD16A, a protein that is expressed on the surface of natural killer (NK) cells.
作用機序
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone works by recruiting NK cells to the site of the tumor and activating them to kill the cancer cells. The CD30 protein on the surface of the cancer cells binds to the CD30-targeting antibody on [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone, while the CD16A-targeting antibody on [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone binds to the CD16A protein on the surface of NK cells. This cross-linking of the two antibodies brings the NK cells in close proximity to the cancer cells, allowing the NK cells to release cytotoxic molecules and kill the cancer cells.
Biochemical and Physiological Effects:
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been shown to induce potent anti-tumor responses in preclinical studies. In addition, [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been shown to activate NK cells and induce the release of cytokines, which are signaling molecules that help to regulate the immune response. [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has also been shown to have a favorable safety profile in preclinical studies and clinical trials.
実験室実験の利点と制限
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has several advantages for use in lab experiments. It is a bispecific antibody that can be used to target specific proteins on the surface of cancer cells and immune cells. It is also relatively easy to produce using recombinant DNA technology and human peripheral blood mononuclear cells. However, there are also limitations to the use of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in lab experiments. It is a complex molecule that requires careful handling and storage. In addition, it may not be effective against all types of cancer cells, and its efficacy may be influenced by factors such as the expression level of the target proteins and the immune status of the patient.
将来の方向性
There are several potential future directions for the development of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone. One direction is to optimize the dosing and administration schedule of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in clinical trials to maximize its efficacy while minimizing its side effects. Another direction is to investigate the use of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need to identify biomarkers that can predict which patients are most likely to benefit from treatment with [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone.
合成法
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone is synthesized using a multi-step process that involves the coupling of two different antibodies. The first antibody, which targets CD30, is produced using recombinant DNA technology. The second antibody, which targets CD16A, is obtained from human peripheral blood mononuclear cells. The two antibodies are then chemically linked together to create the bispecific antibody [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone.
科学的研究の応用
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone is being investigated for its potential use in the treatment of various types of cancer, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and solid tumors. In preclinical studies, [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been shown to induce potent anti-tumor responses in vitro and in vivo. Clinical trials are currently underway to evaluate the safety and efficacy of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in cancer patients.
特性
IUPAC Name |
[4-(azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrFNO2/c1-25-19-9-7-14(12-16(19)21)20(24)15-6-8-18(17(22)13-15)23-10-4-2-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUMIONXZJQETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCCC3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4893169.png)
![(6,8,9-trimethyl-4-vinyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B4893176.png)

![3-phenyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4893187.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4893190.png)

![3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4893195.png)
![2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893209.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4893217.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4893224.png)


![methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4893233.png)
![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)